3-Chloro-2-hydroxybenzaldehyde

Übersicht

Beschreibung

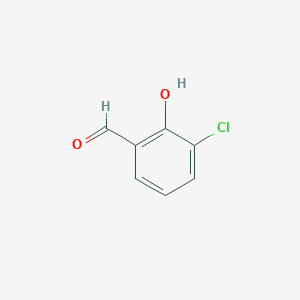

3-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is also known as 3-Chlorosalicylaldehyde. This compound is a derivative of benzaldehyde, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position on the benzene ring. It appears as a pale beige to yellow solid and is slightly soluble in solvents like acetone, chloroform, and dichloromethane .

Vorbereitungsmethoden

3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the Reimer-Tiemann reaction , where 2-chlorophenol is treated with chloroform and a strong base, typically sodium hydroxide, to form the desired aldehyde . Another method involves the Duff reaction , where 2-chlorophenol is reacted with hexamethylenetetramine and an acid to yield this compound . Industrial production methods often involve the use of magnesium chloride and triethylamine in acetonitrile, followed by the addition of paraformaldehyde and refluxing the mixture for several hours .

Analyse Chemischer Reaktionen

3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chloro-2-hydroxybenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the aldehyde group can yield 3-chloro-2-hydroxybenzyl alcohol.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and chloroacetic acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHClO

- Molecular Weight : 156.57 g/mol

- Structural Characteristics : The compound features a hydroxyl group (-OH) and a chlorinated benzaldehyde structure, which contributes to its reactivity in various chemical reactions.

Synthesis of Organic Compounds

3-Chloro-2-hydroxybenzaldehyde serves as a versatile intermediate in the synthesis of numerous organic compounds. Its reactivity allows it to participate in various chemical transformations:

- Aldol Condensation : It can undergo aldol condensation reactions to form larger carbon frameworks, which are essential in synthesizing complex molecules.

- Schiff Base Formation : The aldehyde functionality allows for the formation of Schiff bases with amines, which are valuable in coordination chemistry and catalysis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Aldol Condensation | Reaction with ketones or aldehydes | β-Hydroxy ketones/aldehydes |

| Nucleophilic Addition | Addition of nucleophiles to the carbonyl carbon | Alcohols or substituted products |

| Reduction | Reduction of the aldehyde group | Alcohol derivatives |

| Halogenation | Substitution of the chlorine atom | Various halogenated derivatives |

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties, making them candidates for drug development.

- Neuroprotective Effects : Studies suggest that this compound may modulate inflammatory pathways in neurodegenerative diseases, offering insights into potential treatments for conditions like Alzheimer's disease.

Case Study: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry explored the effects of this compound on microglial activation. The findings indicated that it could reduce neuroinflammation, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Material Science Applications

In materials science, this compound is used as a building block for synthesizing polymers and resins:

- Polymer Synthesis : It can be utilized in creating polymeric materials with enhanced properties due to its functional groups.

- Dyes and Pigments : The compound's chromophoric properties allow it to be used in dye formulations, contributing to vibrant colors in textiles and coatings.

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent:

- Chromatography : It serves as a derivatizing agent for the analysis of phenolic compounds, improving detection sensitivity.

Table 2: Applications in Analytical Techniques

| Technique | Application |

|---|---|

| HPLC | Used as a derivatizing agent for phenolic compounds |

| UV-Vis Spectroscopy | Analyzed for its absorbance characteristics |

Wirkmechanismus

The mechanism of action of 3-Chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, its hydroxyl and chloro substituents can influence its reactivity and binding affinity to various biological targets.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

2-Hydroxybenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

3-Chloro-4-hydroxybenzaldehyde: Has an additional hydroxyl group, which can alter its chemical properties and reactivity.

3-Chloro-2-methoxybenzaldehyde: The methoxy group replaces the hydroxyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Biologische Aktivität

3-Chloro-2-hydroxybenzaldehyde, also known as 3-chlorosalicylic aldehyde, is an aromatic compound characterized by a hydroxyl group and a chlorine atom attached to a benzaldehyde structure. Its molecular formula is with a molecular weight of 156.57 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties.

- Molecular Formula :

- Molecular Weight : 156.57 g/mol

- CAS Number : 1927-94-2

- Physical Appearance : Pale yellow to yellow crystalline flakes

- Melting Point : Approximately 81.5 to 90.5 ºC .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests its potential application in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to regulate microglial activation, which plays a crucial role in neuroinflammatory processes. By modulating these cells' responses, the compound may help protect neural tissues from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

-

Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in improved motor function and reduced neuroinflammation compared to control groups. The compound's ability to decrease levels of inflammatory markers in the brain was particularly noted . -

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections .

Research Findings

Eigenschaften

IUPAC Name |

3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334102 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-94-2 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.